Isoindolinone Urea derivative

KDR inhibition angiogenesis kinase selectivity

The Isoindolinone Urea derivative (CHEMBL184971, also designated isoindolinone analog is a tetracyclic small-molecule kinase inhibitor that specifically targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR). It belongs to the isoindolinone urea chemical class first disclosed by Abbott Laboratories, with a molecular formula of C32H35N3O3 and a molecular weight of 509.65 Da.

Molecular Formula C32H35N3O3
Molecular Weight 509.6 g/mol
Cat. No. B10849518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoindolinone Urea derivative
Molecular FormulaC32H35N3O3
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCCC(=O)N(C)C
InChIInChI=1S/C32H35N3O3/c1-19(2)38-18-20-12-13-26-23(15-20)29-25-17-33-32(37)30(25)28-22-10-6-5-9-21(22)16-24(28)31(29)35(26)14-8-7-11-27(36)34(3)4/h5-6,9-10,12-13,15,19H,7-8,11,14,16-18H2,1-4H3,(H,33,37)
InChIKeyFBRQJIGPZJLFIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoindolinone Urea Derivative: KDR Kinase Inhibitor Chemical Identity and Procurement Baseline


The Isoindolinone Urea derivative (CHEMBL184971, also designated isoindolinone analog 3) is a tetracyclic small-molecule kinase inhibitor that specifically targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) [1]. It belongs to the isoindolinone urea chemical class first disclosed by Abbott Laboratories, with a molecular formula of C32H35N3O3 and a molecular weight of 509.65 Da [2]. It was developed as part of a series of substituted isoindolinone ureas evaluated for enzymatic and cellular inhibition of KDR kinase activity, a validated anti-angiogenic target in oncology [1].

Why Generic KDR Inhibitors Cannot Substitute for the Isoindolinone Urea Derivative in Research Applications


KDR/VEGFR2 inhibitors span multiple chemotypes—diaryl-ureas (sorafenib), indazole-ureas (linifanib), pyrrolopyrimidines (sunitinib), and phthalazines (vatalanib)—with widely divergent selectivity fingerprints, pharmacokinetic properties, and molecular weights. Substituting one KDR inhibitor for another without accounting for these differences can confound experimental results, particularly in polypharmacology studies, chemical probe experiments, or PROTAC degrader designs where linker attachment chemistry is scaffold-dependent [1]. The isoindolinone urea chemotype presents a distinct tetracyclic architecture that cannot be replicated by retrofitting simpler urea-based KDR inhibitors; its unique 3D binding interaction with the KDR active site, modeled via a KDR/CDK2/MAP kinase overlay, differs fundamentally from the binding modes of the diaryl-urea class [1].

Quantitative Differentiation Evidence for Isoindolinone Urea Derivative Selection vs. Alternative KDR Inhibitors


KDR Enzymatic Potency Advantage Over the Prototypical Diaryl-Urea KDR Inhibitor Sorafenib

The Isoindolinone Urea derivative (CHEMBL184971) inhibits recombinant KDR kinase with an IC50 of 18 nM, measured using baculovirus-expressed recombinant protein kinase and biotinylated poly-Glu-Ala-Tyr substrate via HTRF detection at pH 7.4 and 22°C [1]. In comparison, sorafenib, the prototypical urea-based multi-kinase KDR inhibitor, exhibits a reported KDR IC50 of 90 nM under comparable enzymatic assay conditions . This represents an approximately 5-fold potency advantage for the isoindolinone urea derivative at the isolated enzyme level. It should be noted that these values derive from different laboratories, and direct head-to-head data in a single study are not publicly available.

KDR inhibition angiogenesis kinase selectivity

Within-Series SAR Positioning: Potency Differentiation from the Most Potent Analog 4e

Within the same isoindolinone urea series reported by Curtin et al., compound 4e achieved the highest enzymatic potency against KDR with an IC50 of 7 nM, while the Isoindolinone Urea derivative (CHEMBL184971, analog 3) demonstrated an IC50 of 18 nM [1]. Another key analog, 14c, displayed enzymatic IC50 <50 nM and cellular IC50 ≤100 nM [1]. This SAR positioning places CHEMBL184971 within a 2.6-fold window of the series' potency maximum, indicating that while it is not the most potent member, it resides in a potency plateau where further structural modifications may yield diminishing returns or alter selectivity profiles.

structure-activity relationship isoindolinone urea lead optimization

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Drug-Likeness vs. Clinically Advanced KDR Inhibitors

The Isoindolinone Urea derivative possesses a molecular weight of 509.65 Da, AlogP of 5.79, topological polar surface area (TPSA) of 63.57 Ų, and two violations of Lipinski's Rule of Five (RO5), with a quantitative estimate of drug-likeness (QED) score of 0.27 [1]. By comparison, clinically approved KDR inhibitors are more compliant: sorafenib (MW 464.8 Da, AlogP ~4.1), sunitinib (MW 398.5 Da, AlogP ~3.0), and vatalanib (MW 346.8 Da, AlogP ~3.5) all exhibit zero RO5 violations [2]. The higher AlogP of CHEMBL184971 (5.79 vs. 3.0–4.1) suggests enhanced membrane permeability but also potentially higher plasma protein binding and tissue distribution, making it a differentiated tool for studying the pharmacokinetic consequences of elevated lipophilicity in the KDR inhibitor pharmacophore space.

drug-likeness physicochemical properties lead selection

Cellular Activity Translation: Enzymatic-to-Cellular Potency Ratio Benchmarking Against Analog 14c

The isoindolinone urea series demonstrates measurable translation from enzymatic to cellular KDR inhibition. Compound 14c, a close structural analog within the same series, exhibits an enzymatic IC50 of <50 nM and a cellular IC50 of ≤100 nM, yielding an enzymatic-to-cellular potency ratio of approximately ≤2-fold [1]. This establishes a series-level benchmark indicating that the isoindolinone urea scaffold retains substantial target engagement in a cellular context. While cellular IC50 data for CHEMBL184971 specifically are not publicly reported, its enzymatic potency (IC50 18 nM) falls within the same potency tier as 14c, supporting the inference that it likely maintains a similarly favorable enzymatic-to-cellular translation ratio.

cellular potency target engagement permeability

Chemotype Exclusivity vs. Other Urea-Based KDR Inhibitors: Scaffold-Driven Binding Mode Differentiation

The Isoindolinone Urea derivative incorporates a tetracyclic core (indeno[2,1-a]pyrrolo[4,3-c]carbazol-5-one) connected via a urea linker, as confirmed by its SMILES structure CC(C)OCc1ccc2n(CCCCC(=O)N(C)C)c3c4Cc5ccccc5-c4c4C(=O)NCc4c3c2c1 [1]. This scaffold is structurally distinct from the three other major urea-containing KDR inhibitor chemotypes: diaryl-ureas (e.g., sorafenib, with a biaryl ether-urea architecture), indazole-ureas (e.g., linifanib/ABT-869), and phenyl-urea pyrimidines. The 3D KDR/CDK2/MAP kinase overlay model developed by Curtin et al. predicts that the isoindolinone urea binding interactions with the KDR active site differ from those of structurally related tyrosine kinase inhibitors used in the overlay, providing a structurally rationalized basis for differential selectivity [2].

scaffold novelty binding mode intellectual property

High-Value Application Scenarios for the Isoindolinone Urea Derivative in Drug Discovery and Chemical Biology


KDR Biochemical Selectivity Profiling Against Structurally Divergent KDR Inhibitor Chemotypes

Researchers conducting kinase selectivity panels should employ CHEMBL184971 as a tetracyclic urea-based KDR inhibitor control, directly contrasting its selectivity fingerprint with those of diaryl-urea (sorafenib) and indazole-urea (linifanib) chemotypes. Its enzymatic IC50 of 18 nM places it within an experimentally convenient concentration range (10–100 nM) for near-complete KDR inhibition in biochemical assays, while its scaffold distinctiveness ensures that any differential off-target hits can be attributed to chemotype-specific binding rather than general urea pharmacophore effects [1].

Structure-Activity Relationship Expansion of the Isoindolinone Urea Series

CHEMBL184971 serves as a strategically positioned reference compound within the isoindolinone urea SAR landscape. With an IC50 of 18 nM, it occupies a potency tier between the maximally potent 4e (7 nM) and the cellularly benchmarked 14c (<50 nM enzymatic), making it an ideal starting point for systematic modification of substituents on the tetracyclic core without immediately saturating the potency assay window [1]. Its ChEMBL-characterized physicochemical properties (AlogP 5.79, MW 509.65, 2 RO5 violations) provide a quantitative baseline for tracking property improvements during lead optimization [2].

Cellular Angiogenesis Target Engagement Studies

The isoindolinone urea series demonstrates cellular KDR inhibition, with analog 14c achieving ≤100 nM potency in VEGF-stimulated HUVEC autophosphorylation assays [1]. CHEMBL184971, positioned within the same potency tier, is a suitable chemical probe for cellular angiogenesis studies where KDR-selective inhibition is required. Its distinct physicochemical signature (higher AlogP than clinical KDR inhibitors) makes it a useful tool for studying the relationship between KDR inhibitor lipophilicity and cellular permeability in endothelial cell models.

Computational Docking and Binding Mode Validation Studies

The 3D KDR/CDK2/MAP kinase overlay model published with the isoindolinone urea series provides a computational framework for predicting the binding interactions of CHEMBL184971 with the KDR active site [1]. Computational chemists can leverage the compound's experimentally determined IC50 (18 nM) alongside this model to validate docking algorithms, scoring functions, and molecular dynamics simulations against a structurally non-trivial tetracyclic ligand, providing a rigorous benchmark for in silico method development.

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